Dimethyl-(4-piperazin-2-yl-phenyl)-amine

Description

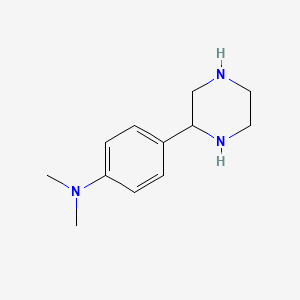

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-piperazin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-6,12-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRWHFVHAULXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587670 | |

| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904814-36-4 | |

| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization:

Development and optimization of a synthetic route to produce Dimethyl-(4-piperazin-2-yl-phenyl)-amine with high purity and yield. Common synthetic strategies for arylpiperazines involve the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or through palladium-catalyzed cross-coupling reactions. nih.govmdpi.com

Comprehensive characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm its structure and stereochemistry.

Exploration of Biological Activities:

In vitro Screening: The compound should be screened against a panel of biological targets, drawing inspiration from the known activities of other arylpiperazine derivatives. This would include:

Anticancer screening: Evaluating its cytotoxicity against a diverse range of human cancer cell lines. nih.gov

Neurological receptor binding assays: Assessing its affinity for various serotonin (B10506) and dopamine (B1211576) receptor subtypes to determine its potential as a CNS-active agent. nih.gov

Antimicrobial and antifungal assays: Testing its efficacy against a spectrum of pathogenic bacteria and fungi. acgpubs.orgmdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs of Dimethyl-(4-piperazin-2-yl-phenyl)-amine with systematic modifications to the dimethylamino group and the substitution on the second nitrogen of the piperazine (B1678402) ring. These studies would be crucial to identify the key structural features responsible for any observed biological activity and to optimize lead compounds for improved potency and selectivity. nih.gov

Physicochemical and Pharmacokinetic Profiling:

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and ConformationThis technique would provide the most definitive structural information. Growing a suitable single crystal of the compound and analyzing it via X-ray diffraction would determine its precise three-dimensional structure in the solid state. This analysis would yield exact bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperazine (B1678402) ring (typically a chair conformation) and the overall molecular geometry, as well as how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding.

Until such research is conducted and published, a scientifically accurate and detailed article on the advanced structural analysis of this compound cannot be compiled.

Detailed Conformational Analysis of the Piperazine Ring System

The six-membered heterocyclic piperazine ring is not planar and, similar to cyclohexane, can adopt several non-planar conformations to relieve ring strain. The most significant of these are the chair, boat, and twist-boat conformations. For this compound, the conformational equilibrium of the piperazine ring is a critical determinant of its three-dimensional structure and, consequently, its chemical and biological properties. The substitution pattern, specifically the presence of the bulky dimethylaminophenyl group at the C2 position, plays a pivotal role in dictating the preferred conformation.

The chair conformation is generally the most stable and lowest energy state for a piperazine ring due to the minimization of both torsional and steric strain. nih.gov In this conformation, the carbon and nitrogen atoms are arranged in a staggered manner, which reduces eclipsing interactions between adjacent bonds. For this compound, two principal chair conformations are possible, differing in the axial or equatorial orientation of the dimethylaminophenyl substituent.

While the chair form is predominant, other higher-energy conformations such as the boat and twist-boat are also theoretically possible. The boat conformation is generally disfavored due to significant torsional strain from eclipsing C-C and C-N bonds, as well as steric repulsion between the "flagpole" hydrogens (or substituents) on C2 and C5. However, in certain molecular contexts, such as in metal complexes, the piperazine ring can be constrained into a boat conformation. nih.gov For an uncomplexed molecule like this compound in solution, the boat conformation would represent a high-energy transition state between different twist-boat forms rather than a stable conformer.

The twist-boat (or skew-boat) conformation is of intermediate energy between the chair and the boat. It alleviates some of the flagpole interactions and torsional strain of the pure boat form. While more stable than the boat, the twist-boat is generally less stable than the chair conformation and thus would be present in a much lower population at equilibrium.

The conformational preference of the piperazine ring in this compound could be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org Specifically, the coupling constants between adjacent protons (3JHH) in the 1H NMR spectrum can provide valuable information about the dihedral angles between them, which in turn is indicative of the ring's conformation. Large coupling constants (typically 8-13 Hz) are characteristic of axial-axial proton relationships in a chair conformation, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. Temperature-dependent NMR studies could also reveal the dynamics of conformational interchange. rsc.org

Computational modeling, using methods such as Density Functional Theory (DFT), offers a powerful tool for predicting the relative energies of different conformations and for visualizing the three-dimensional structures. nih.gov Such calculations could provide precise bond angles, bond lengths, and the energy difference between the axial and equatorial chair conformers, as well as the energy barriers for ring inversion. For 2-substituted piperazines, computational studies have shown a preference for the axial conformation in some cases, which can be stabilized by factors like intramolecular hydrogen bonding. nih.gov However, given the steric bulk of the dimethylaminophenyl group, an equatorial preference is more likely in this case.

| Conformation | Key Features | Predicted Stability for this compound |

| Chair (Equatorial Substituent) | Staggered bonds, minimized torsional and steric strain. Bulky substituent is in the spacious equatorial position. | Most Stable |

| Chair (Axial Substituent) | Staggered bonds, but significant 1,3-diaxial steric interactions involving the bulky substituent. | Less Stable |

| Boat | Eclipsed bonds leading to high torsional strain. Steric repulsion between flagpole positions. | Unstable (likely a transition state) |

| Twist-Boat | Reduced torsional strain and flagpole interactions compared to the boat form. | Intermediate Stability (less stable than chair) |

Theoretical and Computational Chemistry Studies of Dimethyl 4 Piperazin 2 Yl Phenyl Amine

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at a subatomic level. These methods allow for the detailed exploration of molecular geometries, electronic structures, and charge distributions, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Dimethyl-(4-piperazin-2-yl-phenyl)-amine, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to determine its most stable three-dimensional conformation. This process involves optimizing the molecular geometry to find the lowest energy structure, providing precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses. research-nexus.netnih.govmdpi.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amine) | 1.39 Å |

| C-C (aromatic) | 1.40 Å | |

| C-N (piperazine) | 1.46 Å | |

| Bond Angle | C-N-C (amine) | 118° |

| C-C-C (aromatic) | 120° | |

| C-N-C (piperazine) | 110° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comemerginginvestigators.org A smaller energy gap suggests higher reactivity and lower stability. mdpi.com This gap is also instrumental in understanding electronic transitions, as it corresponds to the energy required to excite an electron from the ground state to the first excited state. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Predicted)

| Parameter | Energy (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. research-nexus.netmdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine (B1678402) ring and the dimethylamino group, highlighting them as potential sites for electrophilic interaction.

Computational Investigations into Chemical Reactivity and Stability

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness measures the resistance to charge transfer. acs.org The electrophilicity index provides a measure of a molecule's ability to accept electrons. These descriptors are calculated using the energies of the HOMO and LUMO.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.20 |

| Global Electrophilicity Index (ω) | μ2 / 2η | 2.11 |

Theoretical Frameworks for Acid-Base Behavior and Protonation State Analysis

The acid-base behavior of this compound is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. The molecule possesses multiple potential protonation sites: the two nitrogen atoms of the piperazine ring and the dimethylamino group. Theoretical frameworks are essential for predicting the pKa values of these sites and determining the dominant protonation state at a given pH.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose. By calculating the Gibbs free energy of the neutral and protonated forms of the molecule, it is possible to determine the pKa values. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), are crucial for accurately representing the aqueous environment in which these acid-base equilibria occur.

The piperazine ring contains two nitrogen atoms, which will have distinct pKa values. The first pKa (pKa1) corresponds to the protonation of one nitrogen, and the second (pKa2) to the protonation of the second nitrogen in an already protonated ring. The dimethylamino group will have its own characteristic pKa. Studies on similar piperazine-containing compounds have shown that substituents on the rings can significantly influence these pKa values through inductive and resonance effects. uregina.ca For instance, the electron-donating dimethylamino group on the phenyl ring is expected to increase the basicity of the piperazine nitrogens compared to unsubstituted phenylpiperazine.

A hypothetical analysis of the protonation states of this compound at different pH values is presented below, based on typical pKa values for similar structures.

| pH Range | Dominant Species | Net Charge |

| < pKa2 | Diprotonated | +2 |

| pKa2 - pKa1 | Monoprotonated | +1 |

| > pKa1 | Neutral | 0 |

This table is interactive. Users can sort and filter the data.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques offer a dynamic and interactive perspective on the behavior of this compound at the atomic level. These methods are instrumental in drug discovery and materials science for predicting molecular properties and interactions.

In silico techniques are fundamental to modern chemical discovery, enabling the rapid and cost-effective design and screening of vast libraries of virtual compounds. pharmacophorejournal.com For a scaffold like this compound, these approaches can be used to explore chemical space by modifying substituents on the phenyl or piperazine rings to optimize desired properties, such as binding affinity to a biological target or improved pharmacokinetic profiles. ujpronline.commdpi.com

Virtual screening can be performed using either ligand-based or structure-based methods. In ligand-based virtual screening, a known active molecule is used as a template to identify other compounds with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of a target receptor, often a protein, to dock and score potential ligands. nih.gov For this compound, derivatives could be virtually screened against a panel of receptors to identify potential biological activities. jetir.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov By developing mathematical models, QSAR can predict the properties of new, unsynthesized molecules. mdpi.com

For a series of derivatives of this compound, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or binding affinity to a specific target. nih.govresearchgate.net This requires a dataset of compounds with experimentally determined activities and a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). mdpi.com

A hypothetical QSAR model for predicting a specific biological activity might take the following form:

Activity = c0 + c1(logP) + c2(Molecular Weight) + c3(Polar Surface Area) + ...

The coefficients (c0, c1, c2, c3, ...) are determined through statistical regression analysis. nih.gov

| Descriptor | Definition | Potential Impact on Activity |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Can influence cell membrane permeability and binding to hydrophobic pockets of a receptor. |

| Molecular Weight | The mass of the molecule. | Can affect diffusion rates and steric hindrance in a binding site. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Influences hydrogen bonding potential and membrane permeability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Affects conformational flexibility, which can be important for binding to a receptor. |

This table is interactive. Users can sort and filter the data.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. chemmethod.comhilarispublisher.comnih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov The results of a docking simulation can provide detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net

For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable conformations in solution. researchgate.net Furthermore, if the compound is docked into a receptor, an MD simulation of the ligand-receptor complex can be performed to assess the stability of the binding pose and to observe the dynamics of the intermolecular interactions over time. nih.gov This can provide a more realistic and accurate representation of the binding event than static docking alone.

Chemical Reactivity and Derivatization Potential of Dimethyl 4 Piperazin 2 Yl Phenyl Amine

Elucidation of Reaction Pathways and Mechanisms

The synthesis of Dimethyl-(4-piperazin-2-yl-phenyl)-amine and related N-arylpiperazines can be achieved through several established synthetic methodologies. The primary approaches involve either forming the aryl-nitrogen bond to a pre-existing piperazine (B1678402) ring or constructing the piperazine ring onto an aniline (B41778) derivative.

Key synthetic strategies include:

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. A plausible pathway involves the cross-coupling of a protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate, with an activated aryl species like 4-bromo-N,N-dimethylaniline. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the piperazine nitrogen, and subsequent reductive elimination to yield the N-arylpiperazine product. A final deprotection step is required to yield the target compound.

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently electron-deficient. For the synthesis of the title compound, this would require starting with a highly activated phenyl ring, such as one containing a nitro group ortho or para to a leaving group (e.g., a halogen). The piperazine acts as a nucleophile, displacing the leaving group. The strong electron-donating nature of the dimethylamino group makes this a less direct route for this specific compound unless a different precursor is used.

Piperazine Ring Formation: An alternative strategy involves building the piperazine ring from an appropriate aniline derivative. nih.govnih.gov For instance, N,N-dimethyl-p-phenylenediamine can be reacted with bis(2-chloroethyl)amine (B1207034). The reaction proceeds via a double nucleophilic substitution, where the primary amino group of the phenylenediamine sequentially displaces the two chloride ions to form the heterocyclic ring. nih.gov

These pathways offer versatile entries to the core structure, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.

Exploration of Subsequent Substitution and Functionalization Reactions

The this compound molecule offers multiple sites for further chemical modification. The most reactive site is the secondary amine (N-H) of the piperazine ring, which is a strong nucleophile. The carbon atoms of the piperazine ring and the aromatic phenyl ring also present opportunities for functionalization.

N-Substitution Reactions:

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. nih.govnih.gov This reaction allows for the introduction of a wide range of alkyl and functionalized alkyl groups. Reductive amination with aldehydes or ketones is another common method for N-alkylation. nih.gov

N-Acylation: Reaction with acyl halides or acid anhydrides leads to the formation of amides at the piperazine nitrogen. researchgate.net This is a robust reaction used to introduce carbonyl-containing moieties. Transamidation reactions using N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can also be employed for N-formylation or N-acetylation under specific catalytic conditions. researchgate.net

C-H Functionalization:

Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds, which is particularly relevant for the piperazine ring. nsf.govnih.gov

α-C–H Functionalization: The C-H bonds on the carbons adjacent to the piperazine nitrogen atoms (α-positions) can be targeted. Photoredox catalysis, often using iridium-based catalysts, has emerged as a powerful tool for this transformation. encyclopedia.pubmdpi.com The proposed mechanism involves a single-electron transfer from the piperazine nitrogen to the excited photocatalyst, generating an amine radical cation. Subsequent deprotonation at the α-carbon forms an α-amino radical, which can then be trapped by various radical acceptors (e.g., activated alkenes or arenes) to form new carbon-carbon bonds. encyclopedia.pubmdpi.com Applying these methods to piperazines can be challenging compared to simpler amines due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity. nih.gov

The table below summarizes potential derivatization reactions for this compound.

| Reaction Type | Reagent Example | Functional Group Targeted | Expected Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Piperazine N-H | N-Methylpiperazine derivative |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Piperazine N-H | N-Acetylpiperazine derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Piperazine N-H | N-Isopropylpiperazine derivative |

| α-C–H Arylation | 1,4-Dicyanobenzene | Piperazine α-C-H | α-Arylpiperazine derivative |

Coordination Chemistry: Interactions with Metal Centers and Complex Formation

The nitrogen atoms within the this compound structure act as Lewis bases, making the molecule a potential ligand for coordination with metal ions. proquest.com Piperazine-based compounds are known to form stable complexes with a variety of transition metals, finding use in catalysis and materials science. rsc.org

The two nitrogen atoms of the piperazine ring are the primary sites for metal coordination. biointerfaceresearch.com The molecule can act as:

A Bidentate Ligand: The two piperazine nitrogens can chelate to a single metal center, forming a stable six-membered ring conformation.

A Bridging Ligand: Each nitrogen atom of the piperazine ring can coordinate to a different metal center, leading to the formation of coordination polymers or polynuclear complexes.

The coordination behavior is influenced by the nature of the metal ion, the counter-ion, and the solvent system. For example, 1-phenylpiperazine (B188723) has been shown to form stable mixed-ligand complexes with Palladium(II). sciencepubco.com The incorporation of a piperazine moiety into macrocyclic ligands has been shown to enhance the stability of their corresponding metal complexes. nih.gov

The dimethylamino group on the phenyl ring is generally a weaker coordination site due to steric hindrance and the delocalization of its lone pair into the aromatic system. However, it significantly influences the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes.

| Metal Ion Example | Potential Coordination Number | Possible Geometry |

| Copper(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral |

| Palladium(II) | 4 | Square Planar |

| Zinc(II) | 4 or 6 | Tetrahedral, Octahedral |

| Cobalt(II) | 4 or 6 | Tetrahedral, Octahedral |

| Silver(I) | 2, 3, or 4 | Linear, Trigonal Planar, Tetrahedral |

Chemical Stability Profiles and Elucidation of Degradation Kinetics

The chemical stability of phenylpiperazine derivatives is a critical parameter, particularly for their potential applications. Studies have shown that these compounds are susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. isaacpub.org The stability is often dependent on environmental conditions such as pH, temperature, and exposure to light.

General Stability Trends:

Phenylpiperazines have been found to be generally less stable than their benzylpiperazine counterparts. nih.gov

Hydrolysis is a common degradation pathway in aqueous solutions. isaacpub.org Kinetic studies of phenylpiperazine derivatives often reveal a dependence on pH and temperature. isaacpub.org

Oxidation can occur, particularly in the presence of oxidizing agents or metal ions that can catalyze oxidative processes. The electron-rich nature of the N,N-dimethylaniline moiety may increase susceptibility to oxidation compared to unsubstituted phenylpiperazines.

Degradation Pathways: The piperazine ring itself can undergo degradation under harsh conditions.

Thermal Degradation: At elevated temperatures (e.g., 135-175 °C), piperazine in aqueous solution degrades via mechanisms that are first-order in piperazine concentration. utexas.edu The degradation likely proceeds through SN2 substitution reactions, potentially involving ring-opening. utexas.edu Major degradation products can include N-formylpiperazine and N-(2-aminoethyl)piperazine. utexas.edu The presence of methyl substituents on the piperazine ring has been shown to increase the rate of thermal degradation. researchgate.net

Ring Cleavage: Under specific conditions, such as pyrolysis or advanced oxidation processes, cleavage of the N-N bond or other bonds within the piperazine ring can occur, leading to various nitrogen-containing fragments. cotton.orgmdpi.com

The table below illustrates hypothetical stability data for a phenylpiperazine derivative based on published studies, showing the percentage of the compound remaining over time under different storage conditions. nih.gov

| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |

| Room Temperature (~20°C) | 90% | 75% | 50% | 20% |

| Refrigerated (4°C) | 98% | 92% | 85% | 70% |

| Frozen (-20°C) | >99% | 98% | 96% | 92% |

For optimal stability, phenylpiperazine compounds should be stored in cool, dark conditions, with freezing being the most effective for long-term preservation. nih.gov

Applications in Advanced Chemical and Material Science

Utilization as a Versatile Building Block in Organic Synthesis

The bifunctional nature of Dimethyl-(4-piperazin-2-yl-phenyl)-amine, possessing both a secondary amine within the piperazine (B1678402) ring and a tertiary amine on the phenyl ring, makes it a valuable building block in organic synthesis. The piperazine moiety provides two reactive sites, allowing for the construction of complex molecular architectures.

Synthetic chemists leverage the nucleophilicity of the piperazine nitrogens for various transformations. These include N-alkylation, N-arylation, and acylation reactions, which are fundamental for the synthesis of a wide array of derivatives. For instance, the reaction with alkyl halides or the participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enables the introduction of diverse substituents onto the piperazine ring. mdpi.comorganic-chemistry.org This versatility is crucial for the preparation of pharmaceutical intermediates and other fine chemicals. researchgate.net The dimethylamino group, while less reactive, can influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the entire molecule.

The strategic manipulation of these reactive sites allows for the creation of a diverse library of compounds with tailored properties, highlighting the importance of this compound as a foundational element in modern organic synthesis. proquest.comnih.gov

Development of Novel Ligands for Transition Metal Catalysis and Coordination Chemistry

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for the design of novel ligands in transition metal catalysis and coordination chemistry. The piperazine and dimethylamino nitrogens can act as Lewis bases, coordinating to metal centers to form stable complexes. rsc.orgnih.gov

The ability to functionalize the piperazine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands. This tunability is critical in catalysis, as it can significantly impact the activity, selectivity, and stability of the metal catalyst. For example, ligands derived from this compound could find applications in cross-coupling reactions, hydrogenation, and polymerization catalysis. mdpi.comresearchgate.net

The coordination chemistry of such ligands with various transition metals, including but not limited to palladium, ruthenium, and copper, is an active area of research. researchgate.net The resulting metal complexes are being investigated for their unique structural motifs and potential applications in areas such as materials science and bioinorganic chemistry. nih.gov

Table 1: Potential Coordination Modes of this compound Derived Ligands

| Coordination Mode | Description | Potential Metal Centers |

|---|---|---|

| Monodentate | Coordination through one of the piperazine nitrogens. | Pd(II), Pt(II) |

| Bidentate | Coordination through both piperazine nitrogens or one piperazine nitrogen and the dimethylamino nitrogen. | Cu(II), Ni(II), Zn(II) |

Integration into Polymeric Frameworks and Macromolecular Materials

The difunctional nature of this compound also lends itself to the synthesis of novel polymers and macromolecular materials. By reacting with suitable co-monomers, it can be incorporated into polymer backbones, leading to materials with unique properties.

For instance, its diamine functionality can be utilized in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. nih.govscielo.br The resulting polymers may exhibit enhanced thermal stability, altered solubility, and specific mechanical properties, depending on the co-monomer used. The incorporation of the dimethylamino group can also impart pH-responsiveness or specific binding capabilities to the polymer chain.

Furthermore, this compound can be used to create cross-linked polymeric networks or be grafted onto existing polymer chains to modify their surface properties. These materials could find applications in areas such as membranes for separations, coatings, and advanced drug delivery systems. researchgate.net

Application in Conductive Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with a wide range of applications. The development of conductive MOFs is a particularly exciting area of research, with potential applications in electronics and energy storage.

Role of Diamine Linkers in 2D Conductive MOF Architectures

Two-dimensional (2D) conductive MOFs are often constructed from planar organic linkers and square-planar metal nodes, which facilitate in-plane charge delocalization. rsc.org Diamine linkers, such as derivatives of this compound, can play a crucial role in the formation of these 2D architectures. The nitrogen atoms of the diamine can coordinate to the metal centers, forming the extended network structure. The geometry and electronic properties of the diamine linker directly influence the topology and conductivity of the resulting MOF. nih.gov The presence of the aromatic ring and the potential for extended conjugation through the piperazine moiety can contribute to the electronic pathways necessary for charge transport. nih.gov

Influence of Metal Nodes on Electronic Conductivity and Charge Transport

Table 2: Hypothetical Conductive MOFs with a this compound-derived Linker

| Metal Node | Potential Geometry | Expected Conductivity Trend |

|---|---|---|

| Cu(II) | Square Planar | High |

| Ni(II) | Square Planar | Moderate to High |

| Co(II) | Square Planar / Tetrahedral | Variable |

Precursor for Chemical Probes and Labeling Agents (e.g., Fluorescent Dyes, Radionuclide Incorporation)

The structural scaffold of this compound is well-suited for the development of chemical probes and labeling agents. The ability to functionalize the piperazine ring provides a convenient handle for attaching reporter groups such as fluorophores or for incorporating radionuclides for imaging applications. nih.gov

For example, a fluorescent dye can be conjugated to the piperazine nitrogen to create a fluorescent probe. acs.orgresearchgate.net Such probes can be used to visualize biological processes or to quantify the concentration of specific analytes. The dimethylamino group can also act as an electron-donating group, which is a common feature in many fluorescent molecules, potentially enhancing the photophysical properties of the resulting probe.

In the context of medical imaging, the piperazine moiety can be a site for the incorporation of positron-emitting radionuclides like Carbon-11 or Fluorine-18. nih.govnih.gov This would enable the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of such probes based on the this compound core could lead to new tools for studying diseases and developing novel therapeutics. rsc.org

Q & A

Q. How do different chromatographic purification methods (e.g., HPLC vs. flash chromatography) impact compound purity and recovery?

- Methodological Answer :

- Flash chromatography : Ideal for bulk purification (purity ~90–95%) but may co-elute polar impurities. Use gradient elution (hexane:EtOAc 70:30 to 50:50) for better resolution .

- Preparative HPLC : Achieves >99% purity with C18 columns (MeCN:HO + 0.1% TFA). Recovery rates drop by 10–15% compared to flash methods due to sample loss in columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.